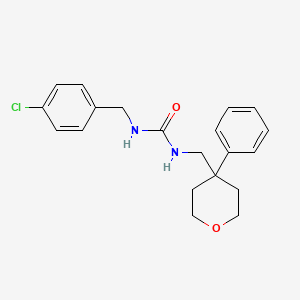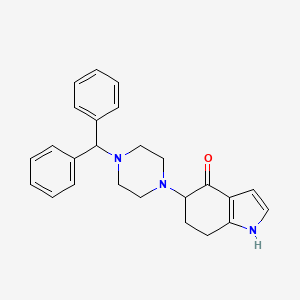
5-(4-Benzhydrylpiperazin-1-yl)-1,5,6,7-tetrahydroindol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzhydrylpiperazine is a class of organic compounds that contain a piperazine ring substituted with a benzhydryl moiety . They are often used in the synthesis of pharmaceuticals and other organic compounds .
Synthesis Analysis
The synthesis of benzhydrylpiperazine derivatives often involves the reaction of a benzhydryl halide with piperazine . The exact method can vary depending on the specific compound being synthesized .Molecular Structure Analysis
The molecular structure of benzhydrylpiperazine derivatives can be complex due to the presence of the piperazine ring and the benzhydryl group. The exact structure would depend on the specific substitutions on the piperazine ring .Chemical Reactions Analysis
Benzhydrylpiperazine derivatives can undergo a variety of chemical reactions, including reactions with acids and bases, oxidation and reduction reactions, and various substitution reactions .Aplicaciones Científicas De Investigación
Antidepressant Potential
- Research has explored compounds structurally related to "5-(4-Benzhydrylpiperazin-1-yl)-1,5,6,7-tetrahydroindol-4-one" for their potential use as antidepressants. These compounds, including 1-aryl-3-(4-arylpiperazin-1-yl)propane derivatives, have been studied for their dual action at 5-HT1A serotonin receptors and serotonin transporters, suggesting a possibility for more efficacious depression treatment through enhanced serotoninergic neurotransmission (Martínez-Esparza et al., 2001).
Synthetic Methods
- There's significant interest in developing efficient synthetic methods for compounds similar to "this compound". For instance, studies have described the stereoselective synthesis of related compounds, such as (Z)-1-Benzhydryl-4-cinnamylpiperazines, which can be produced from benzhydrylpiperazine using the Wittig Reaction (Shivprakash & Reddy, 2014).
Anticancer Activity
- The compound's derivatives have been studied for their anticancer properties. For example, N-benzhydrylpiperazine combined with 1,3,4-oxadiazoles has shown significant inhibitory growth effects against various cancer cells. This includes inhibiting proliferation and inducing apoptosis in HeLa cancer cells through oxidative stress-mediated pathways (Khanam et al., 2018).
Antimicrobial Properties
- Novel compounds featuring the 4-allylpiperazin-1-yl structure have been synthesized and demonstrated to have potent antimicrobial properties, potentially more effective than conventional medicines in some cases (Zaidi et al., 2021).
Mecanismo De Acción
Target of Action
The primary target of 5-(4-Benzhydrylpiperazin-1-yl)-1,5,6,7-tetrahydroindol-4-one is human carbonic anhydrases (hCAs) . These are zinc-containing enzymes that catalyze a simple reaction: the reversible hydration of carbon dioxide to bicarbonate and proton ions . Among the 12 catalytically active isoforms, hCA II and hCA VII are of particular interest .
Mode of Action
The compound is an effective hCA inhibitor designed through the tail approach using the acetamide moiety as a linker and the benzhydrylpiperazine group as a tail . The crystal structures of this compound in complex with hCA II and hCA VII show that the inhibitor is stabilized by a higher number of polar and hydrophobic interactions in the active site of hCA VII compared to hCA II . This points out the conformational flexibility of the linker and the tail length as fundamental features to establish significant differences in the number of favorable enzyme/inhibitor interactions and consequently in the inhibition selectivity against the two hCA isoforms .
Biochemical Pathways
The inhibition of hCAs affects the reversible hydration of carbon dioxide to bicarbonate and proton ions . This can have downstream effects on various biochemical pathways, particularly those involving pH regulation and ion transport. For instance, hCA VII is involved in promoting neuronal excitation by establishing a GABAergic transmission functionally excitatory, supplying the bicarbonate gradient that results in the efflux of HCO3- ions through GABA A receptors .
Result of Action
The molecular and cellular effects of the compound’s action largely depend on the specific hCA isoform it interacts with. For example, inhibiting hCA VII can affect neuronal excitation and potentially play a role in the control of neuropathic pain .
Propiedades
IUPAC Name |
5-(4-benzhydrylpiperazin-1-yl)-1,5,6,7-tetrahydroindol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O/c29-25-21-13-14-26-22(21)11-12-23(25)27-15-17-28(18-16-27)24(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-10,13-14,23-24,26H,11-12,15-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZFPFDPEPAIMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CN2)C(=O)C1N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile](/img/structure/B2470424.png)
![3-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2470425.png)

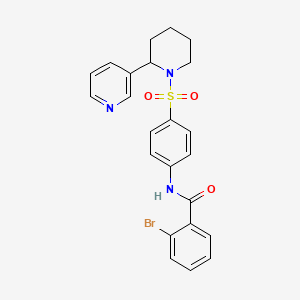

![4-(diethylsulfamoyl)-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/no-structure.png)

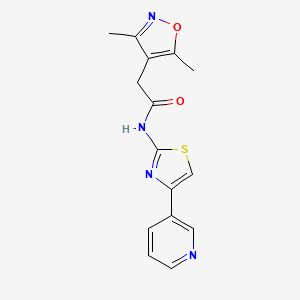
![Bicyclo[6.1.0]non-4-yn-9-ylmethanol](/img/structure/B2470434.png)
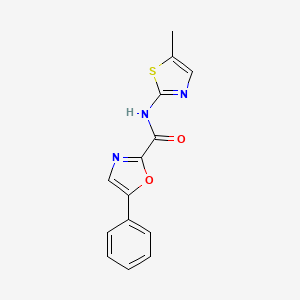
![(E)-2-(((3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)imino)methyl)-4,6-dibromophenol](/img/structure/B2470436.png)

![N-(4-(dimethylamino)phenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2470439.png)
